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Foundational

An In-depth Technical Guide to 2-Bromo-1-ethynyl-3-methylbenzene: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-ethynyl-3-methylbenzene is a substituted aromatic compound featuring a bromine atom, an ethynyl group, and a methyl group on a benzen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethynyl-3-methylbenzene is a substituted aromatic compound featuring a bromine atom, an ethynyl group, and a methyl group on a benzene ring. Its unique trifunctional nature makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The interplay of the electronic and steric effects of the three distinct substituents governs its reactivity and stability, offering a rich landscape for chemical transformations. This guide provides a comprehensive overview of the chemical properties, stability, and handling of 2-Bromo-1-ethynyl-3-methylbenzene, drawing upon established principles of organic chemistry and data from analogous structures.

Molecular Structure and Physicochemical Properties

The structure of 2-Bromo-1-ethynyl-3-methylbenzene is characterized by a benzene ring substituted at the 1, 2, and 3 positions. The ethynyl group, with its sp-hybridized carbons, introduces linearity and a region of high electron density. The bromine atom acts as a heavy halogen with both inductive electron-withdrawing and resonance electron-donating effects. The methyl group is a weak electron-donating group through hyperconjugation.

PropertyPredicted Value/InformationSource
CAS Number 2353732-16-6[1]
Molecular Formula C₉H₇Br[1]
Molecular Weight 195.07 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene) and insoluble in water.General principle for similar organic molecules
Hazard Irritant[1]

Synthesis of 2-Bromo-1-ethynyl-3-methylbenzene

The most direct and efficient method for the synthesis of 2-Bromo-1-ethynyl-3-methylbenzene is the Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The likely starting materials would be 1,2-dibromo-3-methylbenzene and a protected or terminal alkyne. A plausible synthetic route is outlined below.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure and may require optimization for this specific substrate.

Reagents and Equipment:

  • 1,2-Dibromo-3-methylbenzene

  • Trimethylsilylacetylene (TMSA) or ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2-dibromo-3-methylbenzene, the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Solvent and Reagents Addition: Add the anhydrous solvent, followed by the amine base. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (typically 1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature. The TMS group acts as a protecting group for the terminal alkyne.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Deprotection: Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group can be removed. Cool the reaction mixture to room temperature and add a desilylating agent such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF. Stir until deprotection is complete (monitored by TLC or GC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-1-ethynyl-3-methylbenzene.

Sonogashira_Synthesis A 1,2-Dibromo-3-methylbenzene D Coupling Reaction A->D B Trimethylsilylacetylene B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Amine Base C->D E TMS-protected product D->E F Deprotection (e.g., K₂CO₃/MeOH) E->F G 2-Bromo-1-ethynyl-3-methylbenzene F->G

Caption: Synthetic workflow for 2-Bromo-1-ethynyl-3-methylbenzene via Sonogashira coupling.

Chemical Properties and Reactivity

The reactivity of 2-Bromo-1-ethynyl-3-methylbenzene is dictated by its three functional groups: the terminal alkyne, the aryl bromide, and the substituted aromatic ring.

Reactivity of the Ethynyl Group
  • Acidity and Nucleophilicity: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base (e.g., n-butyllithium, sodium amide) to form a lithium or sodium acetylide.[4][5] This acetylide is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides and addition to carbonyl compounds (aldehydes, ketones, and epoxides).[5][6]

  • Addition Reactions: The carbon-carbon triple bond can undergo addition reactions. For example, it can be hydrogenated to the corresponding alkene (2-bromo-1-ethyl-3-methylbenzene) or alkane (2-bromo-3-methyl-1-propylbenzene).[7] Selective hydrogenation to the cis-alkene can be achieved using Lindlar's catalyst.[7]

  • Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition (a "click" reaction) to form triazoles, and Diels-Alder reactions where it can act as a dienophile.

Reactivity of the Aryl Bromide

The carbon-bromine bond is a key site for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: The aryl bromide can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds.[8]

  • Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst allows for the introduction of various organic groups.

  • Heck Coupling: The aryl bromide can be coupled with alkenes in the presence of a palladium catalyst.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

  • Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent by reaction with magnesium metal. This Grignard reagent is a strong nucleophile and base.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The position of electrophilic aromatic substitution on the benzene ring is directed by the combined electronic effects of the bromo, ethynyl, and methyl substituents.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.[9]

  • Bromo Group (-Br): A deactivating group that also directs ortho and para.[10]

  • Ethynyl Group (-C≡CH): A deactivating group due to the electron-withdrawing nature of the sp-hybridized carbons. It is considered to be a meta-directing group.[10]

The positions on the ring relative to the existing substituents are:

  • Position 4: para to the methyl group and meta to the bromo group.

  • Position 5: meta to the ethynyl and methyl groups.

  • Position 6: ortho to the ethynyl group and meta to the bromo and methyl groups.

Given that the methyl group is activating and the bromo and ethynyl groups are deactivating, the directing effects are competitive. The methyl group will favor substitution at positions 4 and 6. The bromo group favors substitution at position 4. The ethynyl group would direct to position 5. Therefore, electrophilic substitution is most likely to occur at position 4 , influenced by the combined directing effects of the methyl and bromo groups.

Reactivity cluster_ethynyl Ethynyl Group Reactivity cluster_bromide Aryl Bromide Reactivity cluster_ring Aromatic Ring Reactivity A Deprotonation (e.g., n-BuLi) B Addition Reactions (e.g., H₂, Halogens) C Cycloadditions (e.g., Azides) D Suzuki Coupling (Boronic Acids) E Heck Coupling (Alkenes) F Buchwald-Hartwig (Amines) G Electrophilic Substitution (e.g., Nitration, Halogenation) Molecule 2-Bromo-1-ethynyl-3-methylbenzene Molecule->A Molecule->B Molecule->C Molecule->D Molecule->E Molecule->F Molecule->G

Caption: Overview of the reactivity of 2-Bromo-1-ethynyl-3-methylbenzene.

Stability and Handling

Stability:

  • General Stability: Aryl halides and terminal alkynes are generally stable under normal laboratory conditions. However, terminal alkynes can be thermodynamically unstable and may undergo slow decomposition over time, especially if impure.[11]

  • Light Sensitivity: Some related bromo-aromatic compounds are reported to be light-sensitive. Therefore, it is prudent to store 2-Bromo-1-ethynyl-3-methylbenzene in an amber bottle or protected from light.

  • Oxidation: Terminal alkynes can be susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and certain metal catalysts (like copper), leading to the formation of diynes.

  • Hazardous Polymerization: Under normal conditions, hazardous polymerization is not expected. However, terminal alkynes can undergo exothermic decomposition or polymerization under conditions of high temperature and pressure.

Handling and Storage:

  • Inert Atmosphere: Due to the potential for oxidative coupling and reaction with moisture (if converted to an acetylide), it is recommended to handle and store this compound under an inert atmosphere (argon or nitrogen).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration may be appropriate for long-term storage.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if the material is a solid.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for 2-Bromo-1-ethynyl-3-methylbenzene are readily available. However, the expected characteristic signals in NMR and IR spectroscopy can be predicted based on the functional groups present.

SpectroscopyPredicted Chemical Shifts / Absorptions
¹H NMR - Aromatic protons: ~7.0-7.5 ppm (complex multiplet pattern) - Acetylenic proton: ~3.0-3.5 ppm (singlet)[13] - Methyl protons: ~2.2-2.5 ppm (singlet)
¹³C NMR - Aromatic carbons: ~120-140 ppm - Acetylenic carbons: ~80-90 ppm[4] - Methyl carbon: ~20 ppm
Infrared (IR) - ≡C-H stretch (terminal alkyne): Strong, sharp peak at ~3300 cm⁻¹[5][7] - C≡C stretch: Weak to medium peak at ~2100-2150 cm⁻¹[5][7] - C-H aromatic stretch: ~3000-3100 cm⁻¹ - C-H aliphatic stretch (methyl): ~2850-3000 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹

Conclusion

2-Bromo-1-ethynyl-3-methylbenzene is a valuable synthetic intermediate with a rich and versatile chemical profile. Its three distinct functional groups offer orthogonal reactivity, allowing for a wide range of selective transformations. The ethynyl group provides a handle for nucleophilic reactions and cycloadditions, the aryl bromide is a key site for cross-coupling reactions, and the aromatic ring can undergo further substitution. A thorough understanding of its reactivity, stability, and handling requirements is crucial for its effective and safe utilization in research and development, particularly in the fields of drug discovery and materials science.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Retrieved from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • IR: alkynes. (n.d.). Retrieved from [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Retrieved from [Link]

  • Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2 | PNAS. (n.d.). Retrieved from [Link]

  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC. (n.d.). Retrieved from [Link]

  • Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calcul. (n.d.). Retrieved from [Link]

  • ¹H NMR spectra (600 MHz) of phenylacetylene (black) and the bistriazole... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ch 9 : Alkynes - University of Calgary. (n.d.). Retrieved from [Link]

  • Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group - RSC Publishing. (n.d.). Retrieved from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

  • 10.8: Alkynes - Chemistry LibreTexts. (2021, December 16). Retrieved from [Link]

  • Alkyne - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - SynArchive. (n.d.). Retrieved from [Link]

  • The Ascent of Alkyne Metathesis to Strategy-Level Status - ACS Publications. (2021, September 14). Retrieved from [Link]

  • Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]

  • SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx) - Glen Research. (n.d.). Retrieved from [Link]

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials | Wiley. (n.d.). Retrieved from [Link]

  • Storage and handling of NEODENE and SHOP olefins - Shell. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 2-Bromo-1-ethynyl-3-methylbenzene

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2-Bromo-1-ethynyl-3-methylbenzene , a critical intermediate in organic synthesis and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2-Bromo-1-ethynyl-3-methylbenzene , a critical intermediate in organic synthesis and medicinal chemistry.

[1][2]

Executive Summary

2-Bromo-1-ethynyl-3-methylbenzene (CAS: 2353732-16-6) is a halogenated aryl alkyne utilized primarily as a scaffold in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) for drug discovery and materials science.[1][2][3][4][5][6]

Its solubility profile is governed by its high lipophilicity and low polarity.[2][6] Empirical evidence from synthetic applications confirms high solubility in aprotic organic solvents such as Toluene , Tetrahydrofuran (THF) , and Ethyl Acetate , with negligible solubility in aqueous media.[2][6] This guide provides the theoretical basis for these properties and detailed protocols for verifying exact saturation limits in a research setting.

Physicochemical Basis of Solubility[1][2][6]

To predict and manipulate the solubility of this compound, one must understand the structural determinants driving its interaction with solvents.[2][6]

Structural Analysis

The molecule consists of a toluene core substituted with a bromine atom and an ethynyl (acetylene) group.[2][6]

  • Lipophilic Core: The benzene ring and methyl group contribute significantly to the hydrophobic surface area.[2][6]

  • Electronic Effects: The bromine atom is electron-withdrawing but lipophilic.[2][6] The ethynyl group (

    
    ) is relatively non-polar but possesses a weakly acidic terminal proton (
    
    
    
    ).[1][2][6]
  • Dipole Moment: While the C-Br and C

    
    C bonds create a dipole, the molecule lacks strong hydrogen bond donors (HBD) or acceptors (HBA) capable of interacting with water.[2][6]
    
Theoretical Solubility Parameters

Based on Group Contribution Methods and comparison with structural analogs (e.g., 2-bromo-1-ethyl-3-methylbenzene), the estimated physicochemical parameters are:

ParameterEstimated ValueImplication
LogP (Octanol/Water) ~3.5 – 4.0Highly Lipophilic.[1][2][6] Prefers organic phase.
Water Solubility < 1 mg/LPractically insoluble in water.[2][6]
Hansen Solubility Parameters (HSP)

(Dispersion) dominant
Soluble in solvents with high dispersion forces (e.g., aromatics, chlorinated solvents).[2][6]

Empirical Solubility Profile

The following classifications are derived from synthetic procedures involving this compound and its derivatives (e.g., desilylation in THF, reflux in Toluene) [1, 2].

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation (>50 mg/mL) and reaction media.[2][6]

  • Toluene: Excellent solubility due to

    
     stacking interactions.[2][6] Standard solvent for high-temperature couplings.[2][6]
    
  • Tetrahydrofuran (THF): Excellent solubility.[2][6] The ether oxygen interacts weakly with the alkyne proton, stabilizing the solution.[2][6]

  • Dichloromethane (DCM) / Chloroform: Excellent solubility.[2][6] Preferred for work-up and extraction.[2][6]

  • Ethyl Acetate: Good solubility.[2][6] Standard solvent for extraction and chromatography.[2][6]

Secondary Solvents (Moderate/Conditional Solubility)
  • Methanol / Ethanol: Moderate solubility.[2][6] Solubility increases significantly with temperature.[2][6] Often used for recrystallization.[2][6]

  • Hexanes / Heptane: Moderate solubility.[2][6] The compound may precipitate from these solvents upon cooling, making them ideal for purification.[2][6]

Non-Solvents
  • Water: Insoluble.[2][6]

  • Acidic Aqueous Solutions: Insoluble.[2][6]

  • Basic Aqueous Solutions: Insoluble, though strong bases may deprotonate the terminal alkyne at the interface.[2][6]

Experimental Protocols for Solubility Determination

Since batch-specific purity and polymorphic forms can alter saturation points, researchers should not rely solely on literature estimates.[2][6] The following protocols provide a self-validating system for determining exact solubility.

Protocol A: High-Throughput Visual Screening (Qualitative)

Purpose: Rapidly classify solvents as Good, Moderate, or Poor.[1][2][6]

  • Preparation: Weigh 10 mg of 2-Bromo-1-ethynyl-3-methylbenzene into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the test solvent (Toluene, MeOH, DMSO, Water, Hexane) to the respective vials.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[2][6]

    • Suspension: Add another 400 µL (Total 500 µL). Vortex.

    • Still Suspended: Solubility < 20 mg/mL.[2][6]

  • Thermal Stress: Heat "Suspension" vials to 40°C. If they clear, the solvent is suitable for recrystallization.[2][6]

Protocol B: Gravimetric Saturation Determination (Quantitative)

Purpose: Determine exact saturation concentration (


) for formulation or process chemistry.[2][6]
  • Saturation: Add excess solid compound to 5 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vial.

    • Note: Do not use Nylon filters, as they may bind lipophilic compounds.[2][6]

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until mass is constant.

  • Calculation:

    
    
    

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: 2-Bromo-1-ethynyl-3-methylbenzene Goal Define Goal Start->Goal Reaction Reaction Medium (Sonogashira/Suzuki) Goal->Reaction Synthesis Purification Purification (Crystallization/Wash) Goal->Purification Isolation Toluene Toluene / THF (High Solubility) Reaction->Toluene Requires Homogeneity Alcohol MeOH / Ethanol (Temp Dependent) Purification->Alcohol Recrystallization Hexane Hexanes (Precipitant) Purification->Hexane Washing/Trituration Action1 Use for High Temp Coupling Toluene->Action1 Action2 Heat to Dissolve, Cool to Crystallize Alcohol->Action2

Figure 1: Solvent selection logic based on solubility behavior for synthesis and purification workflows.[1][2]

Application in Synthesis (Sonogashira Coupling)

In the context of Sonogashira coupling, solubility dictates the choice of base and co-solvent.[2][6]

  • Standard Conditions: The compound is dissolved in THF or Toluene.[2][6]

  • Base Compatibility: Since the compound is insoluble in water, inorganic bases (e.g.,

    
    ) are often used in a biphasic system (Toluene/Water) requiring a Phase Transfer Catalyst (e.g., TBAB) or in a homogeneous mixture using an organic base like Triethylamine (
    
    
    
    ) [1].[1][2][6]
  • Handling Precaution: Avoid dissolving in acetone or ketones if strong bases are present to prevent aldol-type side reactions, although the compound itself is stable in these solvents.[2][6]

References

  • Matrix Scientific. (2021).[2][6][7] Safety Data Sheet: 2-Bromo-1-ethynyl-3-methylbenzene. Retrieved from [1][2][6]

  • Ulsan University. (2020).[2][6] Synthesis of Closo-carborane derivatives via desilylation of aryl alkynes. Retrieved from [1][2][6]

  • PubChem. (2025).[2][6][8] Compound Summary: 2-Bromo-1-ethyl-3-methylbenzene (Analogous Structure).[1][2][6] National Library of Medicine.[2][6] Retrieved from [1][2][6]

  • ChemicalBook. (2025).[2][6] 1-Bromo-3-ethynylbenzene Properties and Synthesis. Retrieved from [1][2]

Sources

Foundational

2-Bromo-1-ethynyl-3-methylbenzene safety data sheet (SDS) and handling

Title: Comprehensive Safety and Handling Protocol for 2-Bromo-1-ethynyl-3-methylbenzene in Medicinal Chemistry Executive Summary & Chemical Identity 2-Bromo-1-ethynyl-3-methylbenzene is a high-value bifunctional building...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Safety and Handling Protocol for 2-Bromo-1-ethynyl-3-methylbenzene in Medicinal Chemistry

Executive Summary & Chemical Identity

2-Bromo-1-ethynyl-3-methylbenzene is a high-value bifunctional building block used primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). Its structure features two distinct reactive handles: an aryl bromide and a terminal alkyne. This dual functionality dictates its safety profile: the aryl bromide presents toxicity and irritation risks, while the terminal alkyne introduces instability, flammability, and the potential for explosive metal acetylide formation.

Chemical Identity Table

ParameterDetails
Chemical Name 2-Bromo-1-ethynyl-3-methylbenzene
CAS Number 2353732-16-6
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Structure Benzene ring substituted at 1-(ethynyl), 2-(bromo), 3-(methyl)
Physical State Liquid or Low-Melting Solid (Analog-predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Physicochemical Profile & Hazard Identification

This compound is not fully characterized in public databases regarding specific boiling/melting points. Therefore, safety protocols must be derived from Functional Group Analysis (FGA) , treating the substance with the highest precaution level associated with its components.

Functional Group Hazard Analysis
  • Terminal Alkyne (-C≡CH):

    • Thermodynamic Instability: Prone to exothermic polymerization if heated or exposed to radical initiators.

    • Metal Sensitivity: Reacts with Cu(I), Ag(I), and Hg(II) to form shock-sensitive metal acetylides .[1]

    • Oxidative Dimerization: Susceptible to Glaser coupling in the presence of oxygen and copper traces, generating heat and impurities.

  • Aryl Bromide (Ar-Br):

    • Toxicity: Potential hepatotoxin and nephrotoxin (characteristic of halogenated aromatics).

    • Irritation: Severe skin and eye irritant; lachrymator potential.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Flammable Liquids Cat. 4H227: Combustible liquid.
Skin Corrosion/Irritation Cat.[2][3][4] 2H315: Causes skin irritation.[2][3][4][5][6]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][5][6]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[7][2][3][5][6][8]

Strategic Handling & Storage Protocol

Core Directive: The primary degradation pathway is oxidative homocoupling of the alkyne. The primary safety risk is acetylide formation.

Storage Architecture
  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, providing a better blanket over the liquid surface.

  • Temperature: Store at 2–8°C . For long-term storage (>3 months), store at -20°C to inhibit slow polymerization.

  • Container: Amber glass vials with Teflon-lined caps. Strictly avoid metal containers (aluminum, steel) to prevent surface catalysis or acetylide formation.

Handling Workflow (The "No-Touch" Protocol)
  • Transfer: Use a positive-pressure cannula technique or a gas-tight syringe. Do not pour.

  • Solvents: Use only anhydrous, degassed solvents (sparged with inert gas for >15 mins) to prevent oxygen-mediated degradation.

DOT Diagram: Safe Handling Workflow

HandlingProtocol Figure 1: Inert Atmosphere Handling Workflow to prevent hydrolysis and oxidation. Start Reagent Retrieval Equilibration Warm to RT (Prevent Condensation) Start->Equilibration 30 mins Inerting Purge Headspace (Argon/N2) Equilibration->Inerting 5 mins Transfer Syringe/Cannula Transfer Inerting->Transfer Positive Pressure Reaction Reaction Vessel (Degassed Solvent) Transfer->Reaction Reseal Parafilm & Cold Storage Transfer->Reseal Excess

Experimental Application: Sonogashira Coupling

This section details a self-validating protocol for using 2-Bromo-1-ethynyl-3-methylbenzene in a cross-coupling reaction. The protocol includes "Stop/Go" checkpoints to ensure safety.

Reaction: Coupling of 2-Bromo-1-ethynyl-3-methylbenzene (as the alkyne component) with an Aryl Iodide.

Reagent Compatibility Check
  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

  • Co-Catalyst: CuI (Copper Iodide). CRITICAL SAFETY NOTE: CuI promotes acetylide formation. Ensure the system is strictly anaerobic to prevent explosive copper acetylide accumulation or Glaser coupling.

  • Base: Et₃N or Diisopropylamine (DIPA).

Step-by-Step Protocol
  • Vessel Prep: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3 cycles).

  • Solvent Degassing: Sparge THF/Et₃N (1:1) with Argon for 20 minutes.

    • Validation: Solvent should not change color upon standing.

  • Reagent Addition:

    • Add Pd-catalyst (5 mol%) and CuI (2 mol%).

    • Add Aryl Iodide (1.0 equiv).

    • Last Addition: Add 2-Bromo-1-ethynyl-3-methylbenzene (1.1 equiv) via syringe.

  • Reaction Monitoring: Stir at Room Temperature (RT).

    • Observation: A color change to dark brown/black indicates active catalysis.

    • Precipitation: Formation of ammonium salt (white solid) confirms reaction progress.

  • Quench: Dilute with EtOAc, wash with NH₄Cl (sat. aq) to chelate copper.

    • Safety: The aqueous wash removes residual copper species, neutralizing the acetylide risk.

Emergency Response & Waste Disposal

Spill Response Logic

If a spill occurs, immediate action is required to prevent vapor ignition and exposure.[9][10]

DOT Diagram: Emergency Response Decision Tree

EmergencyResponse Figure 2: Decision logic for chemical spill response prioritizing personnel safety. Start Spill Detected Volume Volume > 10mL? Start->Volume Ventilation Fume Hood Functional? Volume->Ventilation No Action_Evac EVACUATE LAB Call EHS Volume->Action_Evac Yes Ignition Ignition Sources Present? Ventilation->Ignition Yes Ventilation->Action_Evac No Ignition->Action_Evac Yes Action_Absorb Absorb with Vermiculite Ignition->Action_Absorb No Action_Clean Clean with Acetone Dispose as Halogenated Action_Absorb->Action_Clean

Waste Management
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Copper Contamination: If the waste stream contains Copper (from catalysis), it must be treated with aqueous EDTA or Ammonia before disposal to destroy potential acetylides.

  • Labeling: Clearly label as "Contains Terminal Alkyne - Flammable."

References

  • Matrix Scientific. (2024). Product Data: 2-Bromo-1-ethynyl-3-methylbenzene (CAS 2353732-16-6).[11] Retrieved from

  • BenchChem. (2025).[6] Handling Terminal Alkynes: Safety and Storage Guide. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Aryl Bromides and Terminal Alkynes (Generic Class Hazards). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Combustible Liquids and Irritants. Retrieved from

  • Fisher Scientific. (2025).[3] Chemical Resistance Guide: Nitrile vs. Butyl Rubber for Halogenated Aromatics. Retrieved from

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Exploratory

Unveiling the Architecture of Crowded Spaces: A Technical Guide to the Structural Analysis of Sterically Hindered Aryl Alkynes

For Researchers, Scientists, and Drug Development Professionals In the intricate world of molecular design and pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for sterically hindered aryl alkynes, a class of compounds whose unique electronic and geometric properties are of significant interest in materials science and medicinal chemistry. The bulky aryl substituents that flank the linear alkyne core impose significant steric strain, leading to distorted geometries and unique intramolecular interactions that profoundly influence their reactivity, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the state-of-the-art techniques employed in the structural elucidation of these challenging molecules, offering field-proven insights for researchers navigating this complex chemical space.

The Challenge of Crowding: Why Structural Analysis of Hindered Aryl Alkynes is Crucial

The defining feature of sterically hindered aryl alkynes is the spatial congestion arising from bulky groups, often positioned at the ortho positions of the aryl rings. This steric clash forces the molecule to adopt conformations that deviate significantly from the idealized linear geometry of a simple alkyne. These distortions, including bending of the alkyne C-C≡C-C backbone and twisting of the aryl rings, create unique electronic environments and can dictate the molecule's accessibility for chemical reactions. A thorough structural analysis is therefore not merely a characterization step but a critical prerequisite for understanding and predicting the behavior of these molecules in various applications.

X-ray Crystallography: The Gold Standard for Definitive Structure Determination

Single-crystal X-ray diffraction (XRD) remains the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule. For sterically hindered aryl alkynes, obtaining a high-quality crystal structure provides invaluable information on bond lengths, bond angles, and torsional angles, revealing the direct consequences of steric hindrance.

The Art of Crystallization: Overcoming the Hurdle of Crystal Growth

The primary challenge in the X-ray crystallographic analysis of sterically hindered molecules is often the growth of diffraction-quality single crystals.[1][2] The bulky nature of these compounds can impede the ordered packing required for crystal lattice formation.

Experimental Protocol: Crystallization of Air-Sensitive Sterically Hindered Aryl Alkynes

  • Solvent Selection: Begin by determining the solubility profile of the compound in a range of solvents.[2] A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling methods.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.[3] Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: This technique is particularly useful for sensitive compounds. Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene, THF). Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., pentane, hexane).[4] The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Handling Air-Sensitive Crystals: For compounds that are sensitive to air or moisture, all crystallization and handling steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5] Once suitable crystals are obtained, they should be quickly coated in a cryoprotectant oil (e.g., paratone) before being mounted on the diffractometer.[1]

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Compound Sterically Hindered Aryl Alkyne Solvent Select Appropriate Solvent System Compound->Solvent Solution Prepare Saturated Solution Solvent->Solution SlowEvap Slow Evaporation Solution->SlowEvap VaporDiff Vapor Diffusion Solution->VaporDiff Cooling Slow Cooling Solution->Cooling Mounting Crystal Mounting (Cryoprotectant) SlowEvap->Mounting VaporDiff->Mounting Cooling->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Structure Structure Solution and Refinement Diffraction->Structure

Interpreting the Crystallographic Data: A Window into Molecular Distortion

The resulting crystal structure provides a wealth of quantitative data. Of particular interest for sterically hindered aryl alkynes are the deviations from linearity in the alkyne core and the dihedral angles of the aryl rings.

ParameterIdeal Value (unhindered alkyne)Typical Value (hindered aryl alkyne)Significance
C-C≡C angle 180°170-178°Indicates bending of the alkyne backbone due to steric pressure.
Aryl-C≡C angle 180°170-178°Further evidence of steric strain influencing the geometry.
Aryl Ring Dihedral Angle 0° or 90° (depending on conjugation)VariableReveals the degree of twisting of the aryl rings to alleviate steric clash.
C≡C Bond Length ~1.20 Å~1.19-1.21 ÅGenerally less affected by steric hindrance but can show minor variations.

Note: The values presented are representative and can vary depending on the specific nature and size of the aryl substituents. For comprehensive and validated crystal structure data, researchers can refer to the Cambridge Structural Database (CSD).[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Dynamics in Solution

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution.[9][10][11] For sterically hindered aryl alkynes, NMR provides insights into the electronic environment of the atoms and can reveal the presence of through-space interactions caused by steric crowding.

Challenges and Strategies in NMR of Crowded Molecules

The NMR spectra of sterically hindered molecules can be complex and challenging to interpret. Steric hindrance can lead to:

  • Signal Broadening: Restricted rotation around single bonds can lead to the exchange of conformers on the NMR timescale, resulting in broad signals.

  • Anisotropic Effects: The electron clouds of the aromatic rings can create strong shielding or deshielding effects on nearby protons, leading to unusual chemical shifts.

  • Through-Space Couplings: Protons that are close in space but not directly connected through bonds can exhibit Nuclear Overhauser Effects (NOEs), which are invaluable for determining stereochemistry.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Use a high-purity deuterated solvent that fully dissolves the compound.

  • 1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[10]

  • 2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through bonds, helping to establish the connectivity of the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information for assembling the molecular framework.

  • Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): These experiments detect protons that are close in space, providing definitive evidence for the through-space interactions that are characteristic of sterically hindered molecules.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Bond Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Proximity Through-Space Proximity NOESY->Proximity Structure 3D Structure in Solution Connectivity->Structure Proximity->Structure

Interpreting NMR Data for Sterically Hindered Aryl Alkynes

The chemical shifts of protons on the bulky aryl groups are particularly informative. Protons forced into close proximity with other groups will experience significant changes in their chemical shifts due to steric compression and anisotropic effects.

NMR SignalExpected Chemical Shift Range (ppm)Interpretation for Hindered Systems
Alkynyl-H (terminal) 2.0 - 3.0The presence and chemical shift can confirm a terminal alkyne.
Aromatic-H (ortho) 6.5 - 8.0Significant downfield or upfield shifts can indicate strong through-space interactions with the other aryl ring or substituents.
Aromatic-H (meta, para) 6.5 - 8.0Shifts are generally less affected by steric hindrance compared to ortho protons.
¹³C (alkynyl) 65 - 90The chemical shift can be influenced by the degree of bending in the alkyne.

The observation of strong NOE cross-peaks between protons on the different aryl rings is a definitive indicator of a sterically crowded environment where these rings are forced into close proximity.

Computational Modeling: A Powerful Ally in Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the structure and properties of sterically hindered aryl alkynes.[11][12]

Predicting Geometries and Spectroscopic Properties

Computational methods can be used to:

  • Optimize Molecular Geometries: Predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data.[13][14]

  • Calculate NMR Chemical Shifts: Predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex experimental spectra.[12][15]

  • Simulate Vibrational Spectra: Predict the infrared (IR) and Raman spectra, which can provide additional structural information.

Workflow for Computational Analysis

  • Initial Structure Generation: Build an initial 3D model of the molecule using molecular modeling software.

  • Conformational Search: For flexible molecules, perform a conformational search to identify low-energy conformers.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[12]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain predicted vibrational spectra.

  • NMR Chemical Shift Calculation: Use the optimized geometry to calculate NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital).[16]

G Input Initial Molecular Structure ConformationalSearch Conformational Search (if flexible) Input->ConformationalSearch GeometryOptimization Geometry Optimization (DFT) ConformationalSearch->GeometryOptimization FrequencyCalculation Frequency Calculation GeometryOptimization->FrequencyCalculation NMRCalculation NMR Chemical Shift Calculation (GIAO) GeometryOptimization->NMRCalculation OptimizedGeometry Optimized Geometry (Bond lengths, angles) GeometryOptimization->OptimizedGeometry VibrationalSpectra Predicted Vibrational Spectra FrequencyCalculation->VibrationalSpectra NMRSpectra Predicted NMR Spectra NMRCalculation->NMRSpectra Comparison Compare with Experimental Data VibrationalSpectra->Comparison NMRSpectra->Comparison OptimizedGeometry->Comparison

The synergy between experimental and computational data is a powerful approach. For instance, if a crystal structure cannot be obtained, a computationally optimized geometry can provide a reliable model of the molecule's structure, which can then be validated by comparing the predicted NMR spectrum with the experimental one.

Conclusion: An Integrated Approach for a Comprehensive Understanding

The structural analysis of sterically hindered aryl alkynes requires a multi-faceted approach that leverages the strengths of different analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's conformation and dynamics in solution. Computational modeling serves as a powerful predictive and interpretative tool that bridges the gap between these experimental methods. By integrating these techniques, researchers can build a comprehensive and self-validating picture of the intricate three-dimensional architecture of these challenging yet fascinating molecules, paving the way for their rational design and application in the development of novel materials and therapeutics.

References

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  • Crystallisation. (2021, February 28). The Schlenk Line Survival Guide. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved from [Link]

  • Is there any database for crystal structures of organic molecules? (2014, July 10). ResearchGate. Retrieved from [Link]

  • Table 1 . Selected bond lengths and angles from crystallographic data... (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Harris, R. K., et al. (2008). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Crystal Growth & Design. Retrieved from [Link]

  • NMR Spectroscopy. (2016, April 26). YouTube. Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved from [Link]

  • Computational molecular spectroscopy. (n.d.). University of Oxford Department of Chemistry. Retrieved from [Link]

  • Crystal Structure Databases. (2022, September 30). Chemical Database Service. Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. Retrieved from [Link]

  • Computational Methods in Spectroscopy: From Molecules to Functional Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2026, February 16). Synthesis of Aryl‐Substituted Hexa‐Alkynyl Hexaazatrinaphthylenes via Sonogashira Coupling and Evaluation of Their Photophysical Properties. PMC. Retrieved from [Link]

  • Machine learning spectroscopy to advance computation and analysis. (2025, November 06). PMC. Retrieved from [Link]

  • Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. (2018, February 21). Lupine Publishers. Retrieved from [Link]

  • Solid-State NMR of Chemical Compounds – A Review. (2024, November 18). Preprints.org. Retrieved from [Link]

  • How to Optimise Geometry of Structures Using Chem3D, Avogadro and Spartan. (2025, May 19). YouTube. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • Advanced Computational Methods in Spectroscopy: A Q&A Guide. (2026, February 14). spectroscopyonline.com. Retrieved from [Link]

  • Hou, G. J., et al. (n.d.). Solid-state NMR spectroscopy. PMC. Retrieved from [Link]

  • Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data. (n.d.). ResearchGate. Retrieved from [Link]

  • Uncertainties of recalculated bond lengths, angles and polyhedral volumes as implemented in the Crystal Palace program for parametric crystal structure analysis. (2025, April 29). PMC. Retrieved from [Link]

  • Bond Lengths, and Beyond. (n.d.). iucr.org. Retrieved from [Link]

  • Cody, G. D., & Alexander, C. M. O. (n.d.). Solid-state (1H and 13C) nuclear magnetic resonance spectroscopy of insoluble organic residue in the Murchison meteorite: A self. geochimica et cosmochimica acta. Retrieved from [Link]

  • 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... (n.d.). ResearchGate. Retrieved from [Link]

  • Allen, F. H., et al. (n.d.). 9.5. Typical interatomic distances: organic compounds. iucr.org. Retrieved from [Link]

  • Coupling Constants For 1h and 13c NMR. (n.d.). Scribd. Retrieved from [Link]

  • Organic and organometallic crystal structure database at the Chemical Database Service. (n.d.). RSC Blogs. Retrieved from [Link]

  • Benchmarking computational methods for the optimisation of aryne and cycloalkyne geometries. (2025, December 09). Diva-portal.org. Retrieved from [Link]

  • The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. (n.d.). MDPI. Retrieved from [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). wiley-vch.de. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved from [Link]

  • Inorganic Crystal Structure Database (ICSD). (n.d.). psds.ac.uk. Retrieved from [Link]

  • (PDF) Synthesis of Aryl‐Substituted Hexa‐Alkynyl Hexaazatrinaphthylenes via Sonogashira Coupling and Evaluation of Their Photophysical Properties. (2026, February 19). ResearchGate. Retrieved from [Link]

  • An Introduction to Biological NMR Spectroscopy. (n.d.). mcponline.org. Retrieved from [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (n.d.). PMC. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). chem.libretexts.org. Retrieved from [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020, August 11). MDPI. Retrieved from [Link]

  • Efficient Green Synthesis of Aryl Halides by Alkyne Functionalization. (n.d.). cnki.net. Retrieved from [Link]

  • Abraham, R. J., et al. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Retrieved from [Link]

  • Webinar 58: "Geometry optimizations and AIMD simulations of molecules under pressure". (2021, November 3). YouTube. Retrieved from [Link]

  • Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). (n.d.). MDPI. Retrieved from [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (2022, December 21). Journal of the American Chemical Society. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Bromo-1-ethynyl-3-methylbenzene

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4] The ability to construct complex molecular architectures under relatively mild conditions makes the Sonogashira coupling a favored method in drug discovery and development for creating diverse compound libraries for structure-activity relationship (SAR) studies.[5]

This application note provides detailed protocols and technical insights for the Sonogashira coupling of a specific and valuable building block: 2-Bromo-1-ethynyl-3-methylbenzene . The strategic placement of the bromo, ethynyl, and methyl groups on the benzene ring makes this substrate a versatile precursor for a variety of complex, sterically hindered, and electronically tuned molecules. The protocols outlined herein provide robust starting points for researchers, covering both traditional copper-co-catalyzed and modern copper-free conditions to mitigate common side reactions.

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Palladium Cycle : The cycle is initiated by the oxidative addition of a Pd(0) species to the aryl halide (in this case, 2-Bromo-1-ethynyl-3-methylbenzene), forming a Pd(II) complex. This is followed by a transmetalation step where the alkyne group is transferred from a copper acetylide intermediate to the palladium center. The final step is a reductive elimination, which forms the desired coupled product and regenerates the active Pd(0) catalyst.[5][6]

  • Copper Cycle : In the presence of a base, typically an amine, a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[6] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. A common side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne (Glaser coupling), which can be mitigated by employing copper-free protocols.[7]

The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[8] Aryl bromides, such as our target substrate, often require slightly more forcing conditions (e.g., heating) than their iodide counterparts.[8]

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR')L2 Transmetalation Product Ar-C≡C-R' Pd(II)(Ar)(C≡CR')L2->Product Reductive Elimination R'-C≡C-H Terminal Alkyne Cu(I)-C≡C-R' Copper Acetylide R'-C≡C-H->Cu(I)-C≡C-R' Deprotonation Cu(I)X Cu(I) Salt Cu(I)-C≡C-R'->Pd(II)(Ar)(X)L2 Transfer of Alkyne Group Base Base

Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of 2-Bromo-1-ethynyl-3-methylbenzene with a variety of terminal alkynes. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Classic Copper-Co-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes and generally provides good to excellent yields.

Materials:

  • 2-Bromo-1-ethynyl-3-methylbenzene

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and a magnetic stir bar.

  • Add 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv).

  • Add the terminal alkyne (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide).

  • Add the base (e.g., Et₃N, 3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • 2-Bromo-1-ethynyl-3-methylbenzene

  • Terminal alkyne

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., tri-tert-butylphosphine (P(t-Bu)₃) or XPhos)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous and degassed 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), the phosphine ligand (0.04 equiv), and a magnetic stir bar.

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv).

  • Add the terminal alkyne (1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).

  • Heat the reaction mixture to 80-100 °C, monitoring progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite, and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask under Inert Atmosphere B Add Catalysts, Ligands, and Base A->B C Add Reactants: Aryl Bromide & Alkyne B->C D Add Degassed Solvent C->D E Stir at Appropriate Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Dry, Filter, & Concentrate H->I J Purify via Column Chromatography I->J

Caption: A generalized workflow for performing a Sonogashira coupling reaction.

Summary of Reaction Parameters and Expected Outcomes

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table provides a summary of key parameters for consideration when coupling 2-Bromo-1-ethynyl-3-methylbenzene.

ParameterProtocol 1 (Cu-Catalyzed)Protocol 2 (Cu-Free)Rationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd₂(dba)₃ (0.5-2 mol%)Pd(II) precatalysts are often more air-stable, while Pd(0) sources are used in copper-free systems.[8]
Copper Co-catalyst CuI (2-10 mol%)NoneEssential for the classic mechanism but can lead to alkyne homocoupling.[7]
Ligand PPh₃ (from precatalyst)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos)Bulky ligands promote the formation of highly active monoligated palladium complexes.[9]
Base Et₃N, DIPA (2-4 equiv)Cs₂CO₃, K₂CO₃ (1.5-3 equiv)Amine bases are common in copper-catalyzed reactions, while inorganic bases are often used in copper-free systems.[8]
Solvent THF, DMF, Toluene1,4-Dioxane, TolueneSolvent polarity can influence reaction rates and catalyst stability.[10]
Temperature Room Temp to 70 °C80 °C to 110 °CAryl bromides may require heating. Copper-free reactions often require higher temperatures.[8]
Expected Yield Good to ExcellentGood to ExcellentYields are substrate-dependent; optimization is key.
Key Advantage Milder conditions, well-establishedAvoids Glaser coupling, broader substrate scope for some alkynesChoose based on the specific alkyne and potential for side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; impure reagents; insufficient temperature.Use fresh, high-purity catalysts and reagents.[8] Ensure solvents are anhydrous and degassed. Increase reaction temperature.
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").Ensure strictly anaerobic conditions. Use high-purity solvents. Consider a more robust ligand.[8]
Significant Alkyne Homocoupling Presence of oxygen in copper-catalyzed reactions.Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Switch to a copper-free protocol.[8]
Stalled Reaction Catalyst deactivation; steric hindrance from the 3-methyl group.Increase catalyst and/or ligand loading. Switch to a more active catalyst system (e.g., one with a more electron-rich, bulky ligand).

Conclusion

The Sonogashira coupling of 2-Bromo-1-ethynyl-3-methylbenzene is a highly effective method for the synthesis of complex, substituted arylalkynes. The protocols provided herein for both copper-catalyzed and copper-free conditions offer reliable starting points for researchers in drug discovery and materials science. Careful consideration and optimization of the catalyst system, base, solvent, and temperature are crucial for achieving high yields and purity, particularly given the potential for steric influence from the methyl substituent. These guidelines, grounded in established mechanistic principles, should enable the efficient application of this versatile building block in a wide range of synthetic endeavors.

References

  • Chen, S., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Hovey, M. T., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology. Available at: [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Gel-Moreto, N., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Shaheen, S., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

Sources

Application

Application Note: Optimizing CuAAC Reactions with Sterically Congested Ortho-Haloalkynes

Introduction & Molecule Profile[1][2][3][4][5] The Substrate Challenge 2-Bromo-1-ethynyl-3-methylbenzene represents a distinct class of "Click" synthons: sterically congested, multifunctional aryl alkynes.[1] Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5]

The Substrate Challenge

2-Bromo-1-ethynyl-3-methylbenzene represents a distinct class of "Click" synthons: sterically congested, multifunctional aryl alkynes.[1] Unlike simple phenylacetylene, this molecule presents a unique kinetic challenge due to the ortho-substitution pattern.

  • Position 1 (Ethynyl): The primary handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Position 2 (Bromo): An ortho-halogen that provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) but introduces significant steric bulk.[1]

  • Position 3 (Methyl): A meta-substituent that exerts a "buttressing effect," pushing the bromine atom closer to the ethynyl group, thereby increasing the steric penalty for copper coordination.

This application note details optimized protocols to overcome the kinetic lag caused by this steric congestion, ensuring high yields in triazole formation while preserving the bromine handle for downstream diversification.

Chemical Profile
PropertyDescription
Molecular Formula

Key Functionality Terminal Alkyne (Click), Aryl Bromide (Cross-coupling)
Steric Environment High (1,2,3-substitution pattern)
Solubility High in DCM, THF, DMSO; Low in Water
Stability Stable at RT; Alkyne proton sensitive to H/D exchange in

/Base

Mechanistic Insight: The Steric Penalty

To optimize the reaction, one must understand why this substrate reacts slowly. The CuAAC mechanism involves the formation of a copper(I)-acetylide intermediate.

  • 
    -Complexation:  Cu(I) coordinates to the alkyne 
    
    
    
    -system.[1]
  • Deprotonation: Formation of the

    
    -bound Cu-acetylide.[1] (Rate Limiting Step for Hindered Alkynes) .
    
  • Azide Coordination: The azide binds to the copper center.[2][3]

  • Cyclization: Formation of the metallacycle and subsequent triazole.[2][3]

The "Orthogonal" Problem: The bulky bromine atom at Position 2 physically obstructs the approach of the copper catalyst and the stabilizing ligand. Standard "ligand-free" conditions often fail or stall.[1] The use of accelerating ligands (e.g., THPTA, TBTA) is not optional—it is mandatory to protect the Cu(I) species during the extended reaction times required.

CuAAC_Mechanism Start Alkyne (Sterically Hindered) Complex Cu-Acetylide (Slow Formation) Start->Complex + Cu(I) / Ligand (Steric Clash!) Cu_Salt Cu(I) Source Cu_Salt->Complex Metallacycle Metallacycle Intermediate Complex->Metallacycle + Azide Azide Azide (R-N3) Azide->Metallacycle Product 1,4-Triazole (Br-Handle Intact) Metallacycle->Product Reductive Elimination

Figure 1: Mechanistic bottleneck in CuAAC for ortho-substituted alkynes.[1] The formation of the Cu-Acetylide is impeded by the 2-Br/3-Me steric wall.[1]

Experimental Protocols

Safety Pre-Check (Critical)
  • Organic Azides: Ensure the Carbon-to-Nitrogen ratio

    
     to avoid explosion hazards [1].
    
  • Solvents: NEVER use Dichloromethane (DCM) with Sodium Azide (

    
    ) or diazotransfer reagents, as explosive di- and tri-azidomethane can form [2].
    
  • Copper Waste: Dispose of all copper waste in a dedicated heavy metal waste stream.

Protocol A: Aqueous/Organic Mix (The "Gold Standard")

Best for: Bioconjugation, polar azides, and ensuring complete conversion.

Reagents:

  • Alkyne: 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv)[1]

  • Azide: Desired coupling partner (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)[1]

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH : Water (1:1 v/v) or DMSO : Water (for solubility)[1]

Procedure:

  • Ligand Pre-complexation: In a small vial, mix the

    
     solution and THPTA solution. The mixture should remain clear blue. Note: The 1:5 Cu:Ligand ratio is critical to prevent catalyst death due to the slow reaction rate.
    
  • Substrate Mix: Dissolve the Alkyne and Azide in the t-BuOH (or DMSO) fraction.

  • Initiation: Add the water fraction containing the pre-complexed Cu-THPTA to the substrate mix.

  • Reduction: Add the Sodium Ascorbate (freshly prepared in water) last to initiate the reaction.

  • Incubation: Stir vigorously at 40°C for 4–16 hours. Note: The elevated temperature (vs. standard RT) helps overcome the steric barrier of the ortho-bromine.

  • Workup: Dilute with EtOAc, wash with 0.1M EDTA (to remove Cu), followed by brine. Dry over

    
    .[4]
    
Protocol B: Anhydrous Organic Conditions

Best for: Highly lipophilic substrates, drug intermediates.

Reagents:

  • Catalyst:

    
     (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) (5 mol%)
    
  • Ligand: TBTA (Tris(benzyltriazolylmethyl)amine) (5 mol%)

  • Base: DIPEA (Diisopropylethylamine) (1.0 equiv) - Acts as a proton shuttle.[1]

  • Solvent: Anhydrous THF or Toluene (Degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Add Alkyne, Azide, TBTA, and DIPEA to the vial. Dissolve in degassed THF.

  • Catalyst Addition: Add the solid Cu(I) salt rapidly against a positive pressure of Argon. Seal immediately.

  • Reaction: Stir at 50°C for 12 hours. The exclusion of oxygen is vital here as Cu(I) is unstable without ascorbate regeneration.

  • Purification: Pass through a short plug of silica gel to remove copper; concentrate in vacuo.

Sequential Functionalization (Bifunctional Workflow)

The utility of 2-Bromo-1-ethynyl-3-methylbenzene lies in its ability to undergo sequential orthogonal reactions.[1]

Rule of Order: Perform Click (CuAAC) first, then Cross-Coupling (Suzuki/Sonogashira) . Reasoning: Palladium catalysts (used in Suzuki) can sometimes react with terminal alkynes (Glaser coupling side-products) or be poisoned by free azides.[1] The triazole ring formed after the click reaction is extremely stable and tolerates the basic, heated conditions of Suzuki coupling [3].

Sequential_Workflow Start 2-Bromo-1-ethynyl-3-methylbenzene Step1 Step 1: CuAAC (Click) (CuSO4, THPTA, Ascorbate) Start->Step1 + Azide Inter Intermediate: (2-Bromo-3-methylphenyl)-Triazole Step1->Inter Step2 Step 2: Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Inter->Step2 + Boronic Acid Final Final Product: Biaryl-Triazole Scaffold Step2->Final

Figure 2: Recommended workflow for sequential functionalization. The triazole formation locks the alkyne, preventing interference during the subsequent Palladium-catalyzed step.

Troubleshooting Guide

ProblemProbable CauseSolution
Reaction Stalls < 50% Catalyst oxidation / Steric blockAdd fresh NaAscorbate (5 mol%). Increase Temp to 50°C. Ensure THPTA ligand is used (protects Cu better than TBTA).
Green/Brown Precipitate Copper(II) Hydroxide / Azide decompChelation failure. Add 10% more Ligand. Check pH (keep ~7.0-8.0).
Byproduct Formation Glaser Coupling (Alkyne dimerization)Oxygen leak! Degas solvents thoroughly. Increase Ascorbate concentration.[5]
Suzuki Coupling Fails Triazole poisoning PdThe triazole nitrogen can coordinate Pd. Use a strong Pd ligand (e.g., SPhos, XPhos) or higher Pd loading (5-10%).

References

  • Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240 (2005). Link

  • DCM Hazard: Conrow, R. E., & Dean, W. D. "Diazidomethane Explosion." Organic Process Research & Development, 12(6), 1285–1286 (2008). Link

  • Sequential Click/Suzuki: Potash, S., et al. "Sequential Click and Suzuki–Miyaura Reactions for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles." European Journal of Organic Chemistry, 2013(25), 5574–5581. Link

  • Ligand Acceleration (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52), 9879–9883 (2009). Link

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Desilylation of 2-Bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene

Abstract This comprehensive guide provides a detailed protocol for the efficient desilylation of 2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene to yield the terminal alkyne, 2-Bromo-1-ethynyl-3-methylbenzene. This k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the efficient desilylation of 2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene to yield the terminal alkyne, 2-Bromo-1-ethynyl-3-methylbenzene. This key transformation is critical in synthetic organic chemistry, as terminal alkynes are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This document outlines the chemical principles, a step-by-step experimental protocol, purification strategies, and characterization of the target compound. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Terminal Alkynes

Terminal alkynes are a cornerstone of modern organic synthesis, prized for their reactivity in a multitude of carbon-carbon bond-forming reactions. Their utility is prominently showcased in transformations such as the Sonogashira, Glaser, and click cycloaddition reactions. The synthesis of 2-Bromo-1-ethynyl-3-methylbenzene, a substituted arylacetylene, provides a valuable intermediate for the construction of more complex molecular architectures. The trimethylsilyl (TMS) group is a widely used protecting group for the acidic proton of terminal alkynes, preventing unwanted side reactions during preceding synthetic steps. Its facile removal, or desilylation, is a crucial final step to unmask the reactive terminal alkyne.

The method of choice for this deprotection is often the use of a fluoride ion source, with tetrabutylammonium fluoride (TBAF) being a prominent reagent due to its excellent solubility in organic solvents and high affinity for silicon.[1] This high affinity is the driving force for the selective cleavage of the silicon-carbon bond, regenerating the desired terminal alkyne under mild conditions.[2][3]

Chemical Principles and Mechanism

The desilylation of trimethylsilyl-protected alkynes using TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. The exceptional strength of the newly formed silicon-fluoride bond (bond energy ~135 kcal/mol) makes this a thermodynamically favorable process.[2]

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The fluoride ion (F⁻) from TBAF acts as a potent nucleophile, attacking the electrophilic silicon atom of the trimethylsilyl group. This forms a transient, hypervalent pentacoordinate silicon intermediate.[4]

  • Carbon-Silicon Bond Cleavage: This intermediate is unstable and rapidly collapses, leading to the cleavage of the carbon-silicon bond.

  • Protonation: The resulting acetylide anion is then protonated by a proton source present in the reaction mixture, which is often residual water in the TBAF solution or introduced during the workup, to yield the terminal alkyne.

The choice of TBAF in a polar aprotic solvent like tetrahydrofuran (THF) is strategic. THF effectively solvates the tetrabutylammonium cation, leaving the fluoride anion more "naked" and, therefore, more nucleophilic and reactive.

Synthesis of the Starting Material: A Brief Overview

The precursor, 2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene, is typically synthesized via a Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne, in this case, (trimethylsilyl)acetylene, with an aryl halide, 1,2-dibromo-3-methylbenzene. The reaction is generally selective for the more reactive C-Br bond, though optimization may be required.[5][6]

Experimental Protocol: Desilylation of 2-Bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene

This protocol provides a detailed, step-by-step methodology for the desilylation reaction.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene≥95%Commercially available or synthesizedStarting material
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFMajor chemical suppliersHighly hygroscopic; handle under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousMajor chemical suppliersUse freshly distilled or from a solvent purification system.
Diethyl ether (Et₂O)AnhydrousMajor chemical suppliersFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionReagent gradeN/AFor workup.
Brine (saturated aqueous NaCl solution)Reagent gradeN/AFor workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent gradeMajor chemical suppliersFor drying organic layers.
Silica gel60 Å, 230-400 meshMajor chemical suppliersFor column chromatography.
HexanesHPLC gradeMajor chemical suppliersFor column chromatography.
Dichloromethane (DCM)HPLC gradeMajor chemical suppliersFor column chromatography (optional).

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

4.3. Reaction Procedure

Desilylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve Starting Material in Anhydrous THF Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Cool Cool to 0 °C (Ice Bath) Inert->Cool Add_TBAF Add TBAF Solution (1.0 M in THF) Dropwise Cool->Add_TBAF Stir Stir at 0 °C to RT (Monitor by TLC) Add_TBAF->Stir Quench Quench with Saturated aq. NaHCO₃ Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer (Water & Brine) Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter Filter and Concentrate (Rotary Evaporator) Dry->Filter Chromatography Silica Gel Column Chromatography Filter->Chromatography End Obtain Pure 2-Bromo-1-ethynyl-3-methylbenzene Chromatography->End

Caption: Experimental workflow for the desilylation of 2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene (1.0 equiv).

  • Dissolution: Under an inert atmosphere (nitrogen or argon), dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 equiv) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes/ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product, 2-Bromo-1-ethynyl-3-methylbenzene, may be volatile. It is advisable to use a cold water bath for the rotary evaporator and avoid prolonged exposure to high vacuum.

4.4. Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and load it onto the column.

  • Elution: Elute the column with a non-polar eluent system, such as 100% hexanes or a gradient of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate (e.g., 0-5% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure, again being mindful of the product's potential volatility.

Characterization of 2-Bromo-1-ethynyl-3-methylbenzene

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterValue
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
CAS Number 2353732-16-6[7]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts (δ, ppm): ~7.4-7.1 (m, 3H, Ar-H), ~3.4 (s, 1H, ≡C-H), ~2.4 (s, 3H, Ar-CH₃). The acetylenic proton is typically a sharp singlet.

  • ¹³C NMR (CDCl₃, 125 MHz): Expected chemical shifts (δ, ppm): ~138, ~132, ~130, ~128, ~126, ~124 (Ar-C), ~83 (Ar-C≡), ~80 (≡C-H), ~22 (Ar-CH₃).

Note: The exact chemical shifts may vary slightly.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis can be used to confirm the purity and molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z 194 and a characteristic isotopic pattern for a monobrominated compound (M+2 peak at m/z 196 with approximately equal intensity).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the TBAF reagent is fresh and the THF is anhydrous. The presence of water can hydrolyze the TBAF and reduce its efficacy. A slight excess of TBAF (up to 1.5 equivalents) can be used.

  • Low Yield: Low yields can be attributed to the volatility of the product. Minimize the time on the rotary evaporator and use a cold trap if necessary. During workup, ensure complete extraction from the aqueous phase.

  • Side Reactions: The basicity of TBAF can potentially cause side reactions if other base-sensitive functional groups are present in the molecule.[8] In such cases, buffering the reaction mixture with a mild acid like acetic acid may be beneficial.

Conclusion

The desilylation of 2-bromo-3-methyl-1-((trimethylsilyl)ethynyl)benzene using tetrabutylammonium fluoride is a reliable and efficient method for the synthesis of the corresponding terminal alkyne. Careful attention to the anhydrous conditions, stoichiometry of the reagents, and a mindful workup and purification procedure are key to obtaining the desired product in high yield and purity. This application note provides a robust protocol and the underlying scientific principles to aid researchers in successfully performing this important transformation.

References

  • Zucchero, A. J.; McGrier, P. L.; Bunz, U. H. F. Acc. Chem. Res.2010, 43, 397–408.
  • Feldman, A. K.; Steigerwald, M. L.; Guo, X.; Nuckolls, C. Acc. Chem. Res.2008, 41, 1731–1741.
  • Capani Jr., J. S.; Cochran, J. E.; Liang, J. J. Org. Chem.2019, 84, 9378-9384.
  • Supporting Information for a Royal Society of Chemistry publication (Specific article details not fully available in search results).
  • BenchChem Application Notes: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). (URL not provided in search results).
  • Kaburagi, Y.; Kishi, Y. Org. Lett.2007, 9, 723-726.
  • Supporting Information for a Royal Society of Chemistry publication on Sonogashira coupling reactions. (Specific article details not fully available in search results).
  • The Organic Chemistry Portal, Common Organic Chemistry Reagents: Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • Chemistry Stack Exchange, "Desilylation mechanism with fluoride". [Link]

  • Organic Syntheses, "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions". [Link]

  • Sasmal, S.; Yamashita, M. Molecules2021, 26, 222.
  • Lee, J.; Garg, N. K. Chem. Sci.2016, 7, 943-947.
  • Yeom, C.-E.; Kim, M. J.; Choi, W.; Kim, B. M. Synlett2008, 565-568.
  • Orha, L.; et al.
  • Chutia, R., et al. International Journal of New Chemistry2025, 12(3), 329-339.
  • Liang, J., et al. J. Org. Chem.2019, 84(15), 9378-9384.
  • ResearchGate, "What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?". [Link]

  • Gelest, Inc., "Some Aspects of the Chemistry of Alkynylsilanes". [Link]

  • University of Rochester, Department of Chemistry, "How To: Purify by Distillation". [Link]

  • PubChem, National Center for Biotechnology Information. "2-Bromo-1-ethyl-3-methylbenzene". [Link]

  • University of California, Irvine, "Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils". [Link]

  • Organic Syntheses, "(Z)-3,7-Dimethyl-2,6-octadienal". [Link]

  • Scribd, "Purification of Plant Metabolites Guide". [Link]

  • Al-Marby, A. A.; Al-Ghamdi, S. N.; El-Tantawy, M. E. Pharmacogn Mag.2016, 12(Suppl 3), S341-S345.

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Application

Application Notes and Protocols for 2-Bromo-1-ethynyl-3-methylbenzene in Total Synthesis

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient constru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2-Bromo-1-ethynyl-3-methylbenzene emerges as a particularly valuable scaffold for researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring an aryl bromide, a terminal alkyne, and a sterically influential methyl group on a benzene ring, offers a rich platform for a diverse array of chemical transformations.

The aryl bromide and terminal alkyne moieties serve as versatile handles for a variety of powerful palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The presence of the methyl group provides steric and electronic perturbation, which can be strategically exploited to influence regioselectivity and reactivity in subsequent synthetic steps.

This technical guide provides an in-depth exploration of the applications of 2-Bromo-1-ethynyl-3-methylbenzene in total synthesis. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to effectively utilize this building block in their synthetic endeavors, from the construction of novel pharmaceutical intermediates to the synthesis of advanced materials.

Safety Precautions and Handling

Prior to handling 2-Bromo-1-ethynyl-3-methylbenzene, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional safety protocols. While a specific SDS for 2-Bromo-1-ethynyl-3-methylbenzene (CAS No. 2353732-16-6) may not be readily available, data from structurally related compounds such as 1-bromo-2-ethylbenzene, 2-bromo-1,3-diethylbenzene, and 1-bromo-4-ethynylbenzene suggest the following precautions.[1][2][3][4]

Potential Hazards:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[1]

  • Light and Air Sensitivity: Some related compounds exhibit sensitivity to light and air.[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to minimize inhalation of vapors.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Applications and Protocols

The synthetic utility of 2-Bromo-1-ethynyl-3-methylbenzene is primarily centered around its participation in palladium-catalyzed cross-coupling reactions. The following sections detail the mechanistic basis and provide representative protocols for its application in Sonogashira, Suzuki, and Heck couplings.

Sonogashira Coupling: Forging Carbon-Carbon (sp-sp²) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Reaction Principle: The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X To Transmetalation Terminal Alkyne (R-C≡C-H) Terminal Alkyne (R-C≡C-H) Terminal Alkyne (R-C≡C-H)->Cu(I)-C≡CR + Cu(I)X, Base Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Representative Protocol for Sonogashira Coupling:

Parameter Condition Rationale
Substrates 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv.), Terminal Alkyne (1.2 equiv.)A slight excess of the coupling partner ensures complete consumption of the starting material.
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuI (3-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.)Acts as a scavenger for the HBr formed and as the solvent.
Solvent THF or DMFAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature Room Temperature to 60 °CThe reaction is often facile at room temperature, but gentle heating can increase the rate.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst.

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.03-0.10 equiv.).

  • Add anhydrous and degassed solvent (THF or DMF) followed by the amine base (Et₃N or DIPA, 2-3 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[7][8] This reaction is widely used in the synthesis of biaryls, which are prevalent in many pharmaceuticals and advanced materials.

Reaction Principle: The catalytic cycle for the Suzuki coupling begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organoboron species, which is activated by a base. The final step is reductive elimination, which forms the biaryl product and regenerates the palladium(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (+ R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Organoboron (R-B(OR)2) Organoboron (R-B(OR)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

Parameter Condition Rationale
Substrates 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv.), Arylboronic Acid (1.2-1.5 equiv.)An excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ is often effective for more challenging substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)The choice of base can significantly impact the reaction outcome and should be optimized.
Solvent Toluene, Dioxane, or DMF/H₂OA mixture of an organic solvent and water is often used to facilitate the dissolution of the base.
Temperature 80-110 °CHigher temperatures are typically required for Suzuki couplings compared to Sonogashira reactions.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability.

Experimental Procedure:

  • In a reaction vessel, combine 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Heck Coupling: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10] It is a powerful tool for the synthesis of substituted alkenes.

Reaction Principle: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the arylated alkene product and a hydridopalladium complex. The base then regenerates the palladium(0) catalyst.

Diagram of the Heck Catalytic Cycle:

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkenyl-Pd(II) Complex Alkenyl-Pd(II) Complex Ar-Pd(II)-X(L2)->Alkenyl-Pd(II) Complex Migratory Insertion (+ Alkene) H-Pd(II)-X(L2) H-Pd(II)-X(L2) Alkenyl-Pd(II) Complex->H-Pd(II)-X(L2) β-Hydride Elimination (Product) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (+ Base) Alkene Alkene Base Base

Caption: Catalytic cycle of the Heck coupling reaction.

Representative Protocol for Heck Coupling:

Parameter Condition Rationale
Substrates 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv.), Alkene (1.1-1.5 equiv.)A slight excess of the alkene is typically used.
Catalyst Pd(OAc)₂ (1-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)The choice of ligand is critical and can influence both reactivity and regioselectivity.
Base Et₃N, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv.)An inorganic base is often preferred to minimize side reactions.
Solvent DMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are commonly used.
Temperature 100-140 °CThe Heck reaction generally requires elevated temperatures.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation.

Experimental Procedure:

  • To a sealable reaction tube, add 2-Bromo-1-ethynyl-3-methylbenzene (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.5-2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene (1.1-1.5 equiv.) and the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring in an oil bath.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Advanced Applications: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The unique structure of 2-Bromo-1-ethynyl-3-methylbenzene makes it an excellent precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The ortho-alkynylaryl bromide motif can undergo intramolecular cyclization reactions or be used in sequential cross-coupling reactions to build up complex aromatic systems. These PAHs are of significant interest for their applications in materials science, particularly in organic electronics.

Conceptual Workflow for PAH Synthesis:

PAH_Synthesis A 2-Bromo-1-ethynyl-3-methylbenzene B Sonogashira or Suzuki Coupling (Introduce second aromatic ring) A->B C Di-substituted Aromatic Intermediate B->C D Intramolecular Cyclization (e.g., Pd-catalyzed or radical-mediated) C->D E Polycyclic Aromatic Hydrocarbon (PAH) D->E

Caption: A conceptual workflow for the synthesis of PAHs.

Conclusion

2-Bromo-1-ethynyl-3-methylbenzene is a powerful and versatile building block for the synthesis of complex organic molecules. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck couplings, provides chemists with a reliable and efficient means of constructing intricate carbon skeletons. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the innovative application of this building block in the pursuit of new discoveries in medicine and materials science.

References

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Bromo-1,3-diethylbenzene. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

  • Wikipedia. (2023, October 26). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • Ansari, I. A., & Kant, R. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-1-ethynyl-3-methylbenzene

Ticket ID: #SYN-2353732-OPT Subject: Yield Optimization & Troubleshooting for Sterically Congested Aryl Alkynes Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Structural Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2353732-OPT Subject: Yield Optimization & Troubleshooting for Sterically Congested Aryl Alkynes Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Structural Analysis[1][2]

The Challenge: Synthesizing 2-Bromo-1-ethynyl-3-methylbenzene presents a classic "ortho-sandwich" problem. The target position (C1) is flanked by a bromine atom (C2) and a hydrogen (C6). However, the bromine atom itself is sterically crowded by the C3-methyl group. This 1,2,3-substitution pattern creates significant steric hindrance that impedes the oxidative addition step in Palladium-catalyzed couplings and promotes side reactions like homocoupling or dehalogenation.

The Solution Architecture: To maximize yield, we must move away from "standard" Sonogashira conditions. This guide prioritizes two validated pathways:

  • Pathway A (Preferred): Chemoselective Sonogashira coupling using a highly reactive iodide precursor (2-Bromo-1-iodo-3-methylbenzene) to bypass the activation energy barrier of the bromide.

  • Pathway B (Alternative): Seyferth-Gilbert Homologation from the aldehyde, eliminating the transition metal cycle entirely.

Pathway A: Chemoselective Sonogashira Coupling

Best for: Scale-up, atom economy, and when the iodide precursor is available.

The Precursor Strategy

Do not attempt to couple 1,2-dibromo-3-methylbenzene directly. The reactivity difference between two bromine atoms in a crowded ring is insufficient for high yield. You must use 2-Bromo-1-iodo-3-methylbenzene .

  • Mechanism: The C–I bond undergoes oxidative addition ~1000x faster than the C–Br bond, allowing exclusive functionalization at C1 while leaving the C2-Br intact.

Optimized Protocol
  • Substrate: 2-Bromo-1-iodo-3-methylbenzene (1.0 equiv)

  • Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv) — Avoid direct acetylene gas usage to prevent double coupling.

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) or Pd(dppf)Cl₂ (for higher turnover in steric bulk).

  • Co-Catalyst: CuI (2 mol%) — Must be white/off-white. If green/brown, recrystallize or discard.

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

  • Temperature: Ambient (20–25°C). Do not heat initially.

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the THF/Et₃N mixture with Argon for 30 mins. Oxygen is the primary cause of Glaser homocoupling (dimer formation).

  • Charge: Add Pd catalyst, CuI, and the aryl iodide under positive Argon pressure.

  • Addition: Add TMS-acetylene dropwise.

  • Monitoring: Stir at RT. Conversion should reach >90% within 4–6 hours.

    • Note: If reaction stalls, raise temp to 40°C, but do not exceed 50°C to preserve the C–Br bond.

  • Deprotection: Treat the intermediate with K₂CO₃ in MeOH/THF (RT, 1h) to remove the TMS group. Avoid TBAF if possible, as fluoride wastes are harder to manage and can cause polymerization in crude mixtures.

Data: Catalyst Performance Matrix

Comparison of yields for 2-bromo-1-iodo-3-methylbenzene + TMSA (RT, 6h)

Catalyst SystemLigand TypeYield (Isolated)Selectivity (I vs Br)Notes
Pd(PPh₃)₂Cl₂ / CuI Monodentate78%HighStandard. Good balance of cost/yield.
Pd(dppf)Cl₂ / CuI Bidentate89% Very HighRecommended. Bite angle resists steric displacement.
Pd(OAc)₂ / XPhos Bulky Phosphine92%ModerateHigh activity risks activating the C-Br bond.
Pd(PPh₃)₄ Monodentate65%HighUnstable in air; "Blacks out" quickly.

Pathway B: The Seyferth-Gilbert Homologation

Best for: Cases where Pd-catalysis fails due to poisoning or extreme steric hindrance.

If the Sonogashira route yields <50% or produces inseparable mixtures, switch to this carbon-chain extension method.

Protocol:

  • Starting Material: 2-Bromo-3-methylbenzaldehyde.

  • Reagent: Bestmann-Ohira Reagent (BOR) (Dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Methanol (dry).

  • Conditions: 0°C to RT, 12 hours.

Mechanism: The base generates a diazo-phosphonate anion which attacks the aldehyde. Subsequent elimination of phosphate and nitrogen generates the terminal alkyne directly.

  • Advantage: No transition metals, no competing halogen reactivity.

  • Yield Expectation: 85–95%.

Visualizing the Workflow (DOT Diagram)

The following logic tree illustrates the decision-making process for synthesis and troubleshooting.

SynthesisWorkflow Start Start: 2-Bromo-1-ethynyl-3-methylbenzene Synthesis CheckPrecursor Check Available Precursor Start->CheckPrecursor Iodo 2-Bromo-1-iodo-3-methylbenzene CheckPrecursor->Iodo Aldehyde 2-Bromo-3-methylbenzaldehyde CheckPrecursor->Aldehyde Dibromo 1,2-Dibromo-3-methylbenzene CheckPrecursor->Dibromo Sono Route A: Chemoselective Sonogashira (Pd(dppf)Cl2, CuI, TMSA, RT) Iodo->Sono Bestmann Route B: Seyferth-Gilbert (Bestmann-Ohira Reagent, K2CO3, MeOH) Aldehyde->Bestmann Stop STOP: Poor Selectivity Convert to Iodo or Aldehyde first Dibromo->Stop CheckColor Check Reaction Color Sono->CheckColor Black Black Precipitate? (Pd Aggregation) CheckColor->Black Yes Yellow Yellow/Orange Solution? (Active Catalyst) CheckColor->Yellow No O2Leak Diagnosis: O2 Leak or Ligand Dissociation Action: Add excess ligand or Switch to XPhos Black->O2Leak Deprotect Deprotection (K2CO3, MeOH) Yellow->Deprotect Final Target Product Isolated Deprotect->Final Bestmann->Final

Caption: Decision logic for precursor selection and troubleshooting reaction color indicators.

Troubleshooting & FAQs

Q1: The reaction mixture turned black within 10 minutes. What happened?

A: This is "Pd Black" precipitation. It indicates the catalyst has decomposed into inactive Pd(0) aggregates before entering the catalytic cycle.

  • Cause: Insufficient ligand stabilization or oxygen ingress.

  • Fix:

    • Ensure rigorous degassing (freeze-pump-thaw is superior to sparging).

    • Switch to Pd(dppf)Cl₂ . The bidentate ligand (dppf) holds the palladium tighter than triphenylphosphine (PPh₃), preventing aggregation in sterically crowded environments.

Q2: I see a new spot on TLC that moves slightly slower than the starting material, but it's not the product.

A: This is likely the Glaser Homocoupling product (dimer of the alkyne: TMS-C≡C-C≡C-TMS).

  • Cause: Presence of Oxygen. The Copper(I) catalyst facilitates oxidative coupling of alkynes in the presence of O₂.

  • Fix: Re-run the reaction under strictly inert atmosphere. Add a reducing agent like Sodium Ascorbate (10 mol%) to keep Copper in the +1 state if the problem persists.

Q3: Why is the conversion stalling at 60%?

A: Catalyst death due to the "Ortho Effect." The bulky methyl and bromo groups retard the rate of transmetallation.

  • Fix: Do not simply add more heat (which risks reacting the C-Br bond). Instead, add a fresh portion of catalyst (1 mol%) and CuI (1 mol%) after 4 hours. This "dosing" strategy maintains active catalytic species without thermal stress.

Q4: Can I use TBAF for deprotection?

A: Use with caution. While TBAF is standard, the fluoride ion is highly basic in non-aqueous solvents and can cause degradation of the sensitive aryl-alkyne motif.

  • Recommendation: Use K₂CO₃ in Methanol (or MeOH/THF). It is milder, cheaper, and easier to work up (no tetrabutylammonium salts to remove).

References

  • Chemoselectivity of I vs Br in Sonogashira

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1] Chemical Reviews, 107(3), 874–922. Link

    • Insight: Establishes the reactivity order Ar-I > Ar-OTf > Ar-Br, forming the basis of the chemoselective str
  • Seyferth-Gilbert Homologation (Bestmann-Ohira)

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link

    • Insight: Provides the protocol for converting hindered aldehydes to alkynes under mild conditions.
  • Steric Hindrance in Cross-Coupling

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Insight: While focused on Suzuki, this foundational work explains why bulky, electron-rich ligands (like XPhos or SPhos) or bidentate ligands (dppf) are required to overcome the steric bulk of ortho-substituents.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-ethynyl-3-methylbenzene

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. I have designed this guide to address the specific chromatographic challenges associated with isolating 2-bromo-1-ethynyl-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. I have designed this guide to address the specific chromatographic challenges associated with isolating 2-bromo-1-ethynyl-3-methylbenzene . This compound—a halogenated, methylated terminal aryl alkyne—presents unique purification hurdles due to its extreme non-polarity, volatility, and susceptibility to co-eluting synthetic impurities (such as Glaser homocoupling products).

Instead of relying on generic column chromatography protocols, this guide explains the causality behind each experimental choice, ensuring you build a self-validating workflow that protects your yield and purity.

Part 1: Chromatographic Causality & Logic

Before executing the protocol, it is critical to understand why we make specific experimental choices for this molecule:

  • Stationary Phase Dynamics: 2-Bromo-1-ethynyl-3-methylbenzene lacks strong hydrogen bond donors or acceptors. Its interaction with the polar silanol groups of silica gel[1] is governed purely by weak van der Waals forces and π-π interactions. Consequently, introducing even slightly polar solvent systems (e.g., 1% Ethyl Acetate) will cause the compound to elute immediately with the solvent front.

  • Evaporative Loss: Terminal alkynes with low molecular weights (MW = 195.06 g/mol ) exhibit significant vapor pressure. Conventional rotary evaporation under high vacuum will result in severe product volatilization[2].

  • Impurity Profiling: If synthesized via Sonogashira coupling, the presence of copper(I) co-catalysts and trace oxygen frequently leads to oxidative alkyne homocoupling (Glaser coupling)[3]. This diyne byproduct is highly non-polar and notoriously difficult to separate from the target monomer using standard methods.

Part 2: Workflow Visualization

PurificationWorkflow Start Crude Mixture (2-Bromo-1-ethynyl-3-methylbenzene) TLC TLC Analysis (100% Hexanes) Start->TLC Determine Rf Pack Dry-Pack Silica Column (Ratio 70:1 to 100:1) TLC->Pack Target Rf ~0.35 Load Dry Loading (Adsorb on Silica) Pack->Load Prepare Column Elute Isocratic Elution (100% Hexanes) Load->Elute Apply Sample Fractions Monitor Fractions (UV 254 nm & KMnO4) Elute->Fractions Collect Eluent Concentrate Rotary Evaporation (Temp ≤ 25°C, > 50 mbar) Fractions->Concentrate Pool Pure Tubes Pure Pure Target Compound Concentrate->Pure Prevent Volatilization

Workflow for the chromatographic purification of 2-bromo-1-ethynyl-3-methylbenzene.

Part 3: Quantitative Data & TLC Optimization

Table 1: Chromatographic Behavior and Solvent Selection

Compound / ImpurityRf in 100% HexanesRf in 99:1 Hexanes/EtOAcVisualization Method
2-Bromo-1-ethynyl-3-methylbenzene ~0.35 ~0.65 UV (254 nm), KMnO4 (Yellow on purple)
1,2-Dibromo-3-methylbenzene (Precursor)~0.40~0.70UV (254 nm)
Glaser Homocoupling Diyne~0.30~0.60UV (254 nm, strong blue fluorescence)
Polymeric/Oxidized byproducts0.000.00 - 0.10UV, KMnO4 (Brown streak)
Part 4: Self-Validating Experimental Protocol

Methodology: Isocratic Normal-Phase Silica Gel Chromatography

  • Column Sizing & Dry Packing:

    • Weigh out silica gel (230–400 mesh) at a ratio of 70:1 to 100:1[4] relative to the crude mass.

    • Add a 15 mm layer of sea sand to the bottom of the column. Dry-pack the silica gel, tapping the column firmly with vacuum tubing to ensure uniform settling.

  • Column Equilibration:

    • Flush the column with 3 column volumes of 100% hexanes or heptane[5].

    • Self-Validation Check: The silica bed must appear completely translucent. Any opaque patches indicate trapped air, which will cause channeling and ruin the separation of closely eluting non-polar impurities.

  • Sample Application (Dry Loading):

    • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM).

    • Add silica gel (approx. 2x the crude mass) to the flask.

    • Evaporate the DCM completely until a free-flowing powder is obtained.

    • Pour the dry-loaded sample[4] evenly onto the top of the column bed. Cap with another 15 mm layer of sand.

  • Isocratic Elution:

    • Elute strictly with 100% hexanes. Do not employ a gradient.

    • Collect small fractions (e.g., 10–20 mL depending on scale).

  • Fraction Analysis:

    • Spot fractions on a TLC plate. Develop in 100% hexanes.

    • Visualize under UV light (254 nm). Confirm the presence of the alkyne by dipping the plate in KMnO4 stain and heating gently; the alkyne will rapidly reduce the permanganate, appearing as a bright yellow spot.

  • Concentration (Critical Step):

    • Pool the pure fractions into a round-bottom flask.

    • Evaporate the solvent on a rotary evaporator. Crucial Parameters: Water bath ≤ 25 °C, vacuum pressure no lower than 50 mbar.

    • Self-Validation Check: Stop the rotation immediately once the bulk solvent is gone. Do not leave the flask on the rotavap "to dry," as this will result in loss of the volatile terminal alkyne[6].

Part 5: Troubleshooting & FAQs

Q1: My product is co-eluting with a yellow/brown impurity that runs slightly below it on TLC. How do I separate them? A1: This is likely the Glaser homocoupling product (1,4-bis(2-bromo-3-methylphenyl)buta-1,3-diyne). It is a common byproduct of the Sonogashira reaction when copper(I) and trace oxygen are present[7]. Because both the monomer and the diyne are highly non-polar, standard silica struggles to resolve them. Resolution: Switch to Argentation Chromatography (silver nitrate-impregnated silica gel). Silver ions form reversible complexes with the π-bonds of alkynes. The terminal alkyne interacts with the silver ions much more strongly than the sterically hindered internal diyne, drastically altering their relative Rf values[8] and allowing for clean separation.

Q2: I had a great yield on TLC, but after rotary evaporation, my isolated mass is extremely low. Where did my product go? A2: You likely lost it to volatility. 2-Bromo-1-ethynyl-3-methylbenzene is a relatively low molecular weight terminal alkyne, which are notoriously volatile[2]. Resolution: Never use a high-vacuum Schlenk line pump to dry this compound. During rotary evaporation, keep the water bath below 25 °C and the pressure above 50 mbar.

Q3: The product streaks down the column instead of eluting in a tight band, even in 100% hexanes. Why? A3: Streaking of non-polar compounds usually indicates overloading or poor sample application. If you loaded the crude mixture dissolved in a polar solvent (like DCM or EtOAc), the solvent locally deactivated the silica gel, causing the compound to race down the column in a broad band. Resolution: Utilize the dry loading technique[4]. Adsorbing the crude mixture onto silica gel before loading ensures the sample enters the column evenly and exclusively in the mobile phase (hexanes), maintaining a narrow elution band.

Q4: Can I use a gradient (e.g., 0 to 5% EtOAc) to speed up the elution? A4: No. For highly non-polar aryl alkynes, introducing even 1% EtOAc will cause a massive shift in Rf, often resulting in the target compound co-eluting with the starting material. Stick to isocratic elution with a non-polar solvent[5]. If you must adjust selectivity, swap hexanes for pentane or heptane.

References
  • UVic.
  • Organic Syntheses. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction".
  • Benchchem. "Troubleshooting guide for Sonogashira coupling failures".
  • Benchchem.
  • Smolecule.
  • Bioconjugate Chemistry.
  • Organic Syntheses. "Dry-loading the sample".
  • Common Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-1-ethynyl-3-methylbenzene Cross-Coupling

Welcome to the technical support center for the cross-coupling of 2-Bromo-1-ethynyl-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of 2-Bromo-1-ethynyl-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, with a focus on the widely-used Sonogashira coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 2-Bromo-1-ethynyl-3-methylbenzene is not proceeding. What are the first things I should check?

A1: When a Sonogashira reaction fails, a systematic check of the foundational components is crucial. First, verify the integrity of your palladium catalyst and, if used, the copper(I) cocatalyst.[1] Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1] Ensure your solvents and amine base are anhydrous and have been thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and undesirable side reactions.[1] Finally, confirm the purity of your 2-Bromo-1-ethynyl-3-methylbenzene and the terminal alkyne, as impurities can poison the catalyst.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser-Hay coupling is a common side reaction, especially in the presence of oxygen and a copper cocatalyst.[1][2] To minimize this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Reducing the amount of copper(I) iodide to the minimum effective concentration or switching to a copper-free protocol can also be highly effective.[1][2] Additionally, the slow addition of the terminal alkyne to the reaction mixture can keep its instantaneous concentration low, favoring the desired cross-coupling pathway.[1] Some advanced strategies even suggest the use of a dilute hydrogen atmosphere to suppress homocoupling.[1]

Q3: What is the typical reactivity order for aryl halides in Sonogashira coupling, and where does my aryl bromide stand?

A3: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl > F. Aryl iodides are the most reactive and can often react at room temperature, while aryl bromides, like your substrate, typically require heating to achieve a reasonable reaction rate.[2] Aryl chlorides are even less reactive and often necessitate the use of more specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step.[3][4]

Troubleshooting and Optimization Guides

Issue 1: Low or No Conversion of 2-Bromo-1-ethynyl-3-methylbenzene

Low or no conversion is a common hurdle. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.

Troubleshooting_Low_Conversion start Low or No Conversion catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes catalyst_inactive Inactive Catalyst catalyst_check->catalyst_inactive No substrate_check Are Substrates Pure? conditions_check->substrate_check Yes conditions_suboptimal Suboptimal Conditions conditions_check->conditions_suboptimal No substrate_impure Impure Substrates substrate_check->substrate_impure No end Re-evaluate Reaction Scope substrate_check->end Yes solution_catalyst Solution: - Use fresh catalyst. - Ensure inert atmosphere. - Consider a pre-activated Pd(0) source. catalyst_inactive->solution_catalyst solution_conditions Solution: - Increase temperature (for aryl bromides). - Screen different bases and solvents. - Increase reactant concentrations. conditions_suboptimal->solution_conditions solution_substrate Solution: - Purify starting materials (e.g., recrystallization, chromatography). substrate_impure->solution_substrate

Caption: Troubleshooting workflow for low or no reaction conversion.

Causality Behind Experimental Choices:

  • Catalyst Activity: The palladium catalyst must be in the active Pd(0) state for oxidative addition to occur.[5] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, the reaction conditions must facilitate its in-situ reduction to Pd(0).[2] Amines and phosphine ligands can aid in this reduction.[2] If reduction is inefficient, consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[3] Oxygen can oxidize the active Pd(0) species, hence the critical need for degassing and an inert atmosphere.[1]

  • Reaction Conditions:

    • Temperature: As an aryl bromide, 2-Bromo-1-ethynyl-3-methylbenzene generally requires elevated temperatures to overcome the activation energy for oxidative addition.[2][6]

    • Base: The base plays a crucial role in deprotonating the terminal alkyne.[2] Common bases include triethylamine, diisopropylamine, and piperidine.[2][7] The choice of base can influence the reaction rate and side product formation.[8]

    • Solvent: The solvent must solubilize all reactants and facilitate the catalytic cycle. Common choices include THF, DMF, and dioxane.

  • Substrate Purity: Impurities in either the aryl bromide or the alkyne can act as catalyst poisons, halting the reaction.

Issue 2: Excessive Homocoupling of the Terminal Alkyne (Glaser-Hay Reaction)

The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a frequent and wasteful side reaction.[1]

Troubleshooting_Homocoupling start Excessive Homocoupling atmosphere_check Is Atmosphere Strictly Inert? start->atmosphere_check cu_check Is Copper Loading Optimized? atmosphere_check->cu_check Yes atmosphere_oxygen Oxygen Present atmosphere_check->atmosphere_oxygen No addition_check How is the Alkyne Added? cu_check->addition_check Yes cu_high High Cu(I) Loading cu_check->cu_high No addition_fast Rapid Alkyne Addition addition_check->addition_fast No end Consider Alternative Coupling addition_check->end Yes solution_atmosphere Solution: - Thoroughly degas all solvents and reagents. atmosphere_oxygen->solution_atmosphere solution_cu Solution: - Reduce Cu(I) cocatalyst loading. - Switch to a copper-free protocol. cu_high->solution_cu solution_addition Solution: - Add the terminal alkyne slowly to the reaction mixture. addition_fast->solution_addition Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_A Ar-Pd(II)-X(L₂) OxAdd->PdII_A Ar-X Transmetal Transmetalation (Cu-C≡C-R) PdII_B Ar-Pd(II)-C≡C-R(L₂) Transmetal->PdII_B Cu-C≡C-R RedElim Reductive Elimination Product Ar-C≡C-R RedElim->Product Product->Pd0 Regeneration CuX CuX Alkyne_Coord Alkyne Coordination Cu_Alkyne [Cu(C≡C-R)] Alkyne_Coord->Cu_Alkyne H-C≡C-R Base_Deprot Base Deprotonation Cu_Acetylide Cu-C≡C-R Base_Deprot->Cu_Acetylide Base Cu_Acetylide->Transmetal To Pd Cycle

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: IR Spectroscopy Analysis of 2-Bromo-1-ethynyl-3-methylbenzene

Executive Summary 2-Bromo-1-ethynyl-3-methylbenzene (CAS: 2353732-16-6) is a highly versatile, polyfunctional building block widely utilized in pharmaceutical research and drug development[1]. Featuring a terminal alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-ethynyl-3-methylbenzene (CAS: 2353732-16-6) is a highly versatile, polyfunctional building block widely utilized in pharmaceutical research and drug development[1]. Featuring a terminal alkyne, an aryl bromide, and a methyl group on a benzene scaffold, it is an ideal candidate for complex cross-coupling reactions (e.g., Sonogashira coupling) and click chemistry.

Accurate structural verification of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. However, the choice of analytical technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —drastically impacts the spectral output, peak intensities, and sample integrity. This guide provides an objective, data-driven comparison of these methodologies, detailing the mechanistic causality behind the characteristic peaks and offering self-validating experimental protocols to ensure flawless analytical execution.

Mechanistic Profiling: Characteristic IR Peaks & Causality

To accurately interpret the IR spectrum of 2-Bromo-1-ethynyl-3-methylbenzene, one must understand the physical causality governing molecular vibrations. According to Hooke’s Law applied to a diatomic spring model, vibrational frequency is directly proportional to bond strength (force constant) and inversely proportional to the reduced mass of the atoms involved.

  • Terminal Alkyne (

    
    C-H stretch):  The sp-hybridized carbon possesses 50% s-character. This pulls the electron density closer to the nucleus, significantly stiffening the C-H bond. This high force constant shifts the stretching frequency to a distinct, sharp peak at ~3300 cm⁻¹ .
    
  • Aryl Bromide (C-Br stretch): Bromine is a heavy halogen. The massive increase in the reduced mass (

    
    ) of the C-Br bond drastically lowers its vibrational frequency, pushing this strong absorption band deep into the fingerprint region at ~550–650 cm⁻¹ .
    
Table 1: Characteristic IR Peaks of 2-Bromo-1-ethynyl-3-methylbenzene
Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Causality
Terminal Alkyne

C-H stretch
~3280 - 3320Strong, Sharp50% s-character of sp-hybridized carbon increases bond stiffness and force constant.
Terminal Alkyne -C

C- stretch
~2100 - 2120Weak to ModerateHigh force constant of triple bond; moderate dipole moment change due to asymmetry.
Aliphatic Methyl -CH₃ stretch (sp³)~2850 - 2960ModerateLower s-character (25%) compared to alkyne reduces the force constant.
Aromatic Ring C=C stretch~1580, 1460Moderate, SharpResonance-stabilized double bonds vibrate at lower frequencies than isolated alkenes.
Aryl Bromide C-Br stretch~550 - 650StrongHigh reduced mass (

) of the bromine atom drastically lowers the vibrational frequency.

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

When analyzing 2-Bromo-1-ethynyl-3-methylbenzene, selecting the right sample interface is critical. 2 notes that while Transmission FTIR is the traditional standard, ATR-FTIR has become the dominant method due to minimal sample preparation[2]. However, each method interacts with the sample via fundamentally different physics.

The Physics of ATR and the Penetration Depth Skew: In ATR-FTIR, the infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond), creating an evanescent wave that penetrates the sample[3]. As detailed by 4, the penetration depth (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is not constant; it is directly proportional to the wavelength (

)[4]. Because lower wavenumbers correspond to longer wavelengths, the evanescent wave penetrates deeper at 600 cm⁻¹ than at 3300 cm⁻¹. Consequently, the uncorrected ATR spectrum of 2-Bromo-1-ethynyl-3-methylbenzene will show an artificially massive C-Br peak and a deceptively weak

C-H alkyne peak.

The Transmission Moisture Trap: Transmission FTIR obeys the Beer-Lambert law, providing true relative peak intensities[5]. However, solid transmission analysis requires dispersing the sample in a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture, a broad O-H stretching band will form at ~3400 cm⁻¹, completely obscuring the diagnostic


C-H alkyne peak at 3300 cm⁻¹.
Table 2: Performance Comparison for 2-Bromo-1-ethynyl-3-methylbenzene
ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr/Liquid Cell)Impact on Analysis
Sample Preparation None (Direct application)High (Requires dispersion in KBr or cell loading)ATR prevents volatile loss of the compound and saves time.
Moisture Interference NegligibleHigh (KBr is highly hygroscopic)Transmission KBr pellets often introduce an O-H band that obscures the critical

C-H alkyne peak (~3300 cm⁻¹).
Peak Intensity Profile Wavelength-dependent (Stronger at low cm⁻¹)True relative intensities (Beer-Lambert Law)Uncorrected ATR artificially inflates the C-Br peak (~600 cm⁻¹) relative to the

C-H peak.
Non-Destructive Yes (Sample easily recovered)No (Mixed with KBr)ATR is ideal for preserving precious synthesized intermediates.

Analytical Workflows & Logical Relationships

IR_Workflow Sample 2-Bromo-1-ethynyl-3-methylbenzene (CAS: 2353732-16-6) ATR ATR-FTIR Method (Diamond IRE) Sample->ATR Minimal Prep Trans Transmission Method (KBr Pellet / Liquid Cell) Sample->Trans Extensive Prep Acq_ATR Evanescent Wave Interaction (Depth ∝ Wavelength) ATR->Acq_ATR Acq_Trans Direct Beam Attenuation (Beer-Lambert Law) Trans->Acq_Trans Correction ATR Correction Algorithm (Normalizes Peak Intensities) Acq_ATR->Correction Skewed low-frequency intensities Analysis Spectral Interpretation (Alkyne, C-Br, Methyl Peaks) Acq_Trans->Analysis True relative intensities Correction->Analysis Corrected data

Workflow comparison of ATR-FTIR vs. Transmission FTIR for analyzing 2-Bromo-1-ethynyl-3-methylbenzene.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every action is paired with a mandatory validation check to prevent false positives or spectral artifacts.

Protocol A: ATR-FTIR Workflow (Recommended)
  • System Diagnostics & Calibration:

    • Action: Run a standard polystyrene film (1.5 mil) scan.

    • Validation: Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of reference values to confirm interferometer alignment and laser accuracy.

  • Background Acquisition:

    • Action: Clean the Diamond Internal Reflection Element (IRE) with HPLC-grade isopropanol and allow it to dry completely. Collect a background spectrum (air) from 4000 to 400 cm⁻¹.

    • Validation: Inspect the single-beam background profile. The absence of negative peaks or residual solvent bands confirms a pristine optical path.

  • Sample Application:

    • Action: Deposit 1–2 drops of 2-Bromo-1-ethynyl-3-methylbenzene directly onto the crystal. If the sample has crystallized, apply the pressure anvil until the software's force gauge indicates optimal contact[3].

  • Spectral Acquisition:

    • Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Validation: Monitor the real-time interferogram to ensure the centerburst amplitude is within the detector's linear dynamic range (avoiding saturation).

  • Data Processing (ATR Correction):

    • Action: Apply the ATR correction algorithm to adjust for the wavelength-dependent penetration depth[6].

    • Validation: Compare the corrected spectrum against a transmission library. The relative intensity of the C-Br peak (~600 cm⁻¹) should now be properly scaled down relative to the high-frequency

      
      C-H peak (~3300 cm⁻¹).
      
Protocol B: Transmission FTIR Workflow (Liquid Cell / KBr)
  • Background & Cell Preparation:

    • Action: Collect a background scan of the empty sample compartment. For liquid samples, use a clean NaCl or KBr liquid cell (e.g., 0.015 mm pathlength). For solids, grind 1-2 mg of sample with 100 mg of anhydrous, oven-dried KBr and press into a transparent pellet[5].

    • Validation: The KBr pellet must be visually transparent. A cloudy pellet indicates poor grinding or moisture absorption, which will cause severe baseline scattering.

  • Spectral Acquisition:

    • Action: Place the cell or pellet in the beam path and acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation: Check the baseline transmission. It should be between 80-90%. If it is below 50%, the sample concentration is too high, violating the linear region of the Beer-Lambert law.

  • Moisture Interference Check:

    • Action: Inspect the 3600–3200 cm⁻¹ region.

    • Validation: If a broad O-H stretching band is present, the KBr absorbed moisture. This invalidates the analysis of the terminal alkyne

      
      C-H peak (~3300 cm⁻¹), and the sample preparation must be repeated under strictly anhydrous conditions.
      

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". 5

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". 6

  • Matrix Scientific. "2-Bromo-1-ethynyl-3-methylbenzene Product Data". 1

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". 3

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". 2

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations". 4

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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